molecular formula C15H15N3OS B14492721 6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole CAS No. 64588-75-6

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole

Katalognummer: B14492721
CAS-Nummer: 64588-75-6
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: TZCQNUIITCZNMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole typically involves the reaction of 6-methyl-1H-benzimidazole with 4-methylpyridine-2-methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole is unique due to its specific structural features, such as the presence of both a benzimidazole ring and a sulfinyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

64588-75-6

Molekularformel

C15H15N3OS

Molekulargewicht

285.4 g/mol

IUPAC-Name

6-methyl-2-[(4-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C15H15N3OS/c1-10-3-4-13-14(8-10)18-15(17-13)20(19)9-12-7-11(2)5-6-16-12/h3-8H,9H2,1-2H3,(H,17,18)

InChI-Schlüssel

TZCQNUIITCZNMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.